molecular formula C30H29ClN6O3 B1684480 Neratinib CAS No. 698387-09-6

Neratinib

Cat. No.: B1684480
CAS No.: 698387-09-6
M. Wt: 557.0 g/mol
InChI Key: JWNPDZNEKVCWMY-VQHVLOKHSA-N
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Description

HKI-272, also known as Neratinib, is a potent, irreversible inhibitor of the human epidermal growth factor receptor 2 (HER-2) tyrosine kinase. HER-2 is a member of the ErbB family of receptor tyrosine kinases, which play a crucial role in the regulation of cell growth and differentiation. Overexpression of HER-2 is observed in various cancers, including breast cancer, making it a significant target for cancer therapy .

Scientific Research Applications

HKI-272 has a wide range of scientific research applications, including:

Safety and Hazards

Neratinib is considered hazardous and can cause skin irritation, serious eye irritation, reproductive toxicity, and specific target organ toxicity . The most common adverse effect is diarrhea, which affects nearly all patients .

Future Directions

Neratinib has shown promising efficacy in patients with breast cancer, which is at least non-inferior compared to previous therapeutic regimens . It has the potential to effectively control and prevent brain metastasis in patients with advanced breast cancer, providing a therapeutic strategy for HER2-positive breast cancer . Current research in anti-HER2 therapy is focusing on developing novel TKIs, ADCs, bispecific antibodies, CAR-T, immunotherapy, and inhibiting protein production or increasing degradation .

Mechanism of Action

Target of Action

Neratinib is a protein kinase inhibitor that primarily targets the Human Epidermal Growth Factor Receptors (HER) - specifically EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) . These receptors play a crucial role in the regulation of cell growth and differentiation .

Mode of Action

this compound binds to and irreversibly inhibits EGFR, HER2, and HER4 . This irreversible binding prevents the autophosphorylation of tyrosine residues on the receptor, thereby reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .

Biochemical Pathways

The inhibition of EGFR, HER2, and HER4 by this compound affects multiple biochemical pathways. It reduces oncogenic signaling through the mitogen-activated protein kinase and Akt pathways . Additionally, this compound has been found to inhibit the mammalian sterile 20-like kinase 1 (MST1), a core kinase of the Hippo developmental pathway, which is a critical regulator of cell death and dysfunction .

Pharmacokinetics

this compound and its major active metabolites M3, M6, and M7 have a Tmax (time to reach maximum concentration in the blood) of 2-8 hours . The rate and extent of this compound absorption are influenced by food and gastric pH. Administration with a high-fat meal increases Cmax (maximum serum concentration) by 1.7-fold and total exposure by 2.2-fold. Conversely, administration with gastric acid-reducing agents such as proton pump inhibitors reduces Cmax by 71% and total exposure by 65% .

Result of Action

At the molecular level, this compound’s action results in decreased proliferation and increased cell death . It also restores sensitivity in PTEN-null, BRAFV600E melanoma to BRAF/MEK inhibition . At the cellular level, this compound has shown to improve pancreatic β-cell survival under multiple diabetogenic conditions .

Action Environment

Environmental factors, particularly diet and lifestyle, can influence the action of this compound. Overnutrition and physical inactivity, fostered by a Western diet and lifestyle, can abnormally alter glucose metabolism and energy homeostasis. This metabolic imbalance requires more and/or highly functional β-cells to handle, leading to stress, β-cell overwork and exhaustion, degranulation, β-cell degeneration, and finally death . In such an environment, this compound has been found to restore normoglycemia and β-cell function, survival, and mass .

Biochemical Analysis

Biochemical Properties

Neratinib blocks signal transduction via inhibition of three epidermal growth factor receptors [ErbB1, ErbB2 (Her2) and ErbB4] . This interaction with the enzymes and proteins of these receptors plays a crucial role in its biochemical properties.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is through its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, blocking signal transduction via inhibition of three epidermal growth factor receptors .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function have been studied. It includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HKI-272 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline core, introduction of the acrylamide moiety, and final coupling reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: Industrial production of HKI-272 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: HKI-272 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of HKI-272, which may have altered biological activities or improved pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness of HKI-272: HKI-272’s uniqueness lies in its irreversible binding mechanism, which leads to prolonged inhibition of HER-2 and EGFR signaling pathways. This irreversible inhibition results in sustained antitumor effects, making it a valuable therapeutic option for patients with HER-2 positive cancers .

Properties

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNPDZNEKVCWMY-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220132
Record name Neratinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4. This prevents auotphoshorylation of tyrosine residues on the receptor and reduces oncogenic signalling through the mitogen-activated protein kinase and Akt pathways.
Record name Neratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11828
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

698387-09-6
Record name Neratinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698387-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neratinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0698387096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11828
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Neratinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.241.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NERATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJH94R3PWB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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